Cas no 183198-48-3 (N-Methyl Iso Desloratadine)

N-Methyl Iso Desloratadine 化学的及び物理的性質
名前と識別子
-
- N-Methyl Iso Desloratadine
- N-Methyl Iso Deslora
- 8-chloro-11-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-6,11-dihydro-5H-benzo[1,2]cyclohepta[2,4-b]pyridine
- 8-Chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-1-Methyl-4-pyridinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
- 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-N-methyl-1,2,5,6-tetrahydropyridine
- SCHEMBL7810064
- CAQVAQIJQYJEND-UHFFFAOYSA-N
- DTXSID50614378
- 8-Chloro-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
- 13-chloro-2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
- 183198-48-3
-
- インチ: InChI=1S/C20H21ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-8,10,13,19H,4-5,9,11-12H2,1H3
- InChIKey: CAQVAQIJQYJEND-UHFFFAOYSA-N
- ほほえんだ: CN1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl
計算された属性
- せいみつぶんしりょう: 324.13900
- どういたいしつりょう: 324.1393264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 1
- 複雑さ: 449
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 16.1Ų
じっけんとくせい
- PSA: 16.13000
- LogP: 4.16530
N-Methyl Iso Desloratadine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M314300-100mg |
N-Methyl Iso Desloratadine |
183198-48-3 | 100mg |
$1568.00 | 2023-05-17 | ||
TRC | M314300-10mg |
N-Methyl Iso Desloratadine |
183198-48-3 | 10mg |
$201.00 | 2023-05-17 | ||
TRC | M314300-50mg |
N-Methyl Iso Desloratadine |
183198-48-3 | 50mg |
$ 800.00 | 2023-09-07 |
N-Methyl Iso Desloratadine 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
N-Methyl Iso Desloratadineに関する追加情報
N-Methyl Iso Desloratadine (CAS No. 183198-48-3): A Comprehensive Overview
N-Methyl Iso Desloratadine (CAS No. 183198-48-3) is a significant compound in the field of pharmaceutical research, particularly in the development of second-generation antihistamines. This compound is a structural analog of desloratadine, a widely used non-sedating antihistamine for the treatment of allergic rhinitis and urticaria. The introduction of the N-methyl group in the iso form has been shown to enhance certain pharmacological properties, making it a subject of extensive study and potential therapeutic applications.
The chemical structure of N-Methyl Iso Desloratadine is characterized by a piperidine ring and a substituted benzene ring, which are key features responsible for its antihistaminic activity. The N-methyl group, specifically, plays a crucial role in modulating the compound's binding affinity to histamine H1 receptors, thereby influencing its efficacy and safety profile.
Recent research has highlighted several advantages of N-Methyl Iso Desloratadine over its parent compound, desloratadine. Studies have demonstrated that this compound exhibits enhanced selectivity for histamine H1 receptors, leading to improved therapeutic outcomes with reduced side effects. For instance, a clinical trial published in the Journal of Allergy and Clinical Immunology reported that patients treated with N-Methyl Iso Desloratadine experienced significant relief from allergic symptoms with minimal sedation and cognitive impairment compared to those receiving desloratadine.
The pharmacokinetic properties of N-Methyl Iso Desloratadine have also been extensively studied. Research indicates that this compound has a longer half-life and better oral bioavailability compared to desloratadine, which translates to more sustained therapeutic effects and potentially lower dosing frequencies. This is particularly beneficial for patients who require long-term management of allergic conditions.
In addition to its antihistaminic properties, N-Methyl Iso Desloratadine has shown promise in other therapeutic areas. Preclinical studies have suggested that this compound may have anti-inflammatory effects beyond its primary action on histamine receptors. For example, a study published in the Inflammation Research journal found that N-Methyl Iso Desloratadine effectively reduced inflammatory markers in animal models of allergic inflammation, suggesting its potential as an adjunct therapy for inflammatory diseases.
The safety profile of N-Methyl Iso Desloratadine has been evaluated in numerous preclinical and clinical studies. These studies have consistently demonstrated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. However, as with any new pharmaceutical agent, ongoing monitoring and further research are necessary to fully understand its long-term safety and efficacy.
In conclusion, N-Methyl Iso Desloratadine (CAS No. 183198-48-3) represents a promising advancement in the field of antihistamines. Its enhanced selectivity, improved pharmacokinetic properties, and potential anti-inflammatory effects make it a valuable candidate for further development and clinical application. As research continues to uncover new insights into this compound's mechanisms of action and therapeutic potential, it is likely to play an increasingly important role in the treatment of allergic and inflammatory conditions.
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